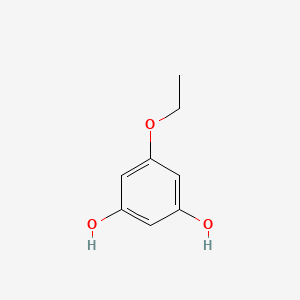

5-Ethoxyresorcinol

説明

5-Ethoxyresorcinol (CAS: Not explicitly provided) is a substituted resorcinol derivative characterized by an ethoxy (-OCH₂CH₃) group at the 5-position of the benzene ring. Its molecular formula is C₈H₁₀O₃ (inferred from structural analogs), with a molecular weight of 154.16 g/mol. Resorcinol derivatives are widely studied for their biological activity, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The ethoxy substituent likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing solubility and interaction with biological targets.

特性

CAS番号 |

28334-98-7 |

|---|---|

分子式 |

C8H10O3 |

分子量 |

154.16 g/mol |

IUPAC名 |

5-ethoxybenzene-1,3-diol |

InChI |

InChI=1S/C8H10O3/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,9-10H,2H2,1H3 |

InChIキー |

NCKTXJDJNMSYDR-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC(=CC(=C1)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyresorcinol typically involves the ethylation of resorcinol. One common method is the reaction of resorcinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+C2H5I→C6H3(OH)2(OC2H5)+HI

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

化学反応の分析

Types of Reactions: 5-Ethoxyresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of 5-ethoxy-1,3-benzoquinone.

Reduction: Formation of 5-ethoxy-1,3

類似化合物との比較

Structural and Physical Properties

Substituted resorcinols differ primarily in their substituent groups, which significantly affect their physical and chemical properties. Below is a comparative analysis:

Key Observations :

- Substituent Effects: 5-Methoxyresorcinol has a smaller alkoxy group (-OCH₃), resulting in a lower molecular weight and higher polarity compared to this compound. Its melting point (80.3°C) suggests moderate crystallinity . Hexylresorcinol (4-hexyl substituent) has a long alkyl chain, increasing lipophilicity and likely reducing water solubility. This property is exploited in topical antiseptics and preservatives . this compound bridges these extremes, with intermediate lipophilicity that may enhance membrane permeability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。